2-Bromo-4-butoxy-phenylamine
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Overview
Description
2-Bromo-4-butoxy-phenylamine is an organic compound that belongs to the class of brominated aromatic amines It is characterized by the presence of a bromine atom at the second position, a butoxy group at the fourth position, and an amine group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-butoxy-phenylamine typically involves the bromination of 4-butoxy-aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: The compound can be reduced to form 2-Bromo-4-butoxy-cyclohexylamine under hydrogenation conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: 2-Bromo-4-butoxy-cyclohexylamine.
Substitution: Various substituted phenylamines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-butoxy-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-4-butoxy-phenylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and butoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Bromo-4-methoxy-phenylamine: Similar structure but with a methoxy group instead of a butoxy group.
2-Bromo-4-ethoxy-phenylamine: Contains an ethoxy group instead of a butoxy group.
2-Bromo-4-propoxy-phenylamine: Features a propoxy group in place of the butoxy group.
Uniqueness: 2-Bromo-4-butoxy-phenylamine is unique due to the presence of the butoxy group, which can impart different physical and chemical properties compared to its analogs. The butoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
2-bromo-4-butoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7H,2-3,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSISKVHXNFQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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